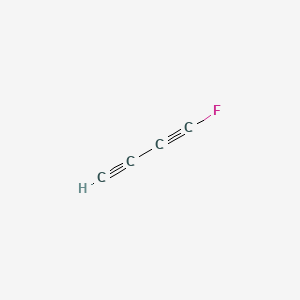
1,3-Butadiyne, 1-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butadiyne, 1-fluoro-: is an organic compound with the molecular formula C₄HF . It is a derivative of butadiyne, where one of the hydrogen atoms is replaced by a fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butadiyne, 1-fluoro- can be achieved through various methods. One common approach involves the fluorination of 1,3-butadiyne using a suitable fluorinating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the fluorination process and ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 1,3-Butadiyne, 1-fluoro- often involves large-scale fluorination processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of advanced fluorinating agents and catalysts is crucial in industrial settings to ensure the scalability and sustainability of the production process .
化学反应分析
Cycloaddition Reactions
1,3-Butadiynes are versatile substrates for cycloaddition reactions, including [2+2+2] cycloadditions and heterocyclic formations .
Catalytic Functionalization
Fluorinated substituents significantly influence reactivity in catalytic systems.
Pd(0)-Catalyzed Fluorinated Heck Reaction
-
Synthesis of 3-Trifluoromethylated 1,3-Butadienes :
-
Reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides.
-
Conditions : Pd(0) catalyst, mild conditions (no additive required).
-
Yields : Good to excellent (not quantified).
-
Selectivity : High regioselectivity and s-trans/s-cis ratios .
-
Space-Time Yield : Exceeds 1 g·gcat⁻¹·h⁻¹, indicating scalability .
-
| Reaction Type | Substrates | Catalyst/Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Fluorinated Heck | 2-Bromo-trifluoropropene + acrylamides | Pd(0), mild conditions | Good–excellent | High regioselectivity, scalability |
Dehalogenation and Coupling
-
Hexafluorobutadiene Synthesis :
Grignard Reagent Reactivity
-
Reactive Distillation :
| Reaction Type | Substrates | Reagents/Conditions | Yield | Key Innovation |
|---|---|---|---|---|
| Grignard Coupling | 1,4-Diiodooctafluorobutane + Grignard | THF, Mg, Br–C₆H₅, distillation | 96.75% | High-purity product, scalability |
科学研究应用
1,3-Butadiyne, 1-fluoro- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, especially in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of 1,3-Butadiyne, 1-fluoro- involves its interaction with various molecular targets and pathways. The fluorine atom’s presence significantly influences the compound’s reactivity and interaction with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations .
相似化合物的比较
Similar Compounds
1,3-Butadiyne: The parent compound without the fluorine atom.
1,3-Butadiyne, 1-chloro-: A similar compound where the fluorine atom is replaced by a chlorine atom.
1,3-Butadiyne, 1-bromo-: A similar compound where the fluorine atom is replaced by a bromine atom.
Uniqueness
1,3-Butadiyne, 1-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound in various chemical reactions and applications .
生物活性
1,3-Butadiyne, 1-fluoro- (C4H5F) is a fluorinated alkyne that has drawn interest in various fields due to its unique chemical properties and potential biological activities. The compound's structure, featuring a triple bond between carbon atoms and a fluorine substituent, may influence its reactivity and interactions with biological systems. This article explores the biological activity of 1,3-butadiyne, 1-fluoro-, focusing on its antimicrobial, cytotoxic, and other relevant biological effects.
1,3-Butadiyne, 1-fluoro- is characterized by its molecular formula C4H5F and a molecular weight of approximately 84.08 g/mol. Its structure can be represented as follows:
The presence of the fluorine atom significantly alters the electronic properties of the molecule, potentially enhancing its biological activity compared to non-fluorinated analogs.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives of 1,3-butadiene have been shown to possess significant antibacterial effects against various strains of bacteria. Table 1 summarizes the minimum inhibitory concentrations (MIC) of several fluorinated compounds related to 1,3-butadiyne.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-Fluoro-1,3-butadiene | Staphylococcus aureus | 15.62 |
| Escherichia coli | 62.5 | |
| Pseudomonas aeruginosa | 125 |
The data suggest that the introduction of a fluorine atom can enhance the bactericidal efficacy of compounds derived from butadiene.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of 1,3-butadiyne, 1-fluoro-. Research indicates that while some fluorinated compounds can exhibit cytotoxic effects at high concentrations, others may demonstrate selective toxicity towards cancer cells while sparing normal cells. Table 2 presents cytotoxicity data for selected fluorinated derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Fluoro-1,3-butadiene | A549 (lung cancer) | 50 |
| L929 (normal fibroblast) | >100 |
The results indicate that while there is some cytotoxicity observed in cancer cell lines, normal cells show resilience at comparable concentrations.
Case Study: Antimicrobial Efficacy
A recent study investigated the antimicrobial properties of various fluorinated compounds including 1,3-butadiyne derivatives. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the fluorine atom.
Case Study: Cytotoxicity in Cancer Therapy
In another study focusing on cancer therapy applications, researchers explored the efficacy of fluorinated alkynes in inducing apoptosis in cancer cells. The study demonstrated that certain derivatives could activate apoptotic pathways effectively at lower concentrations than their non-fluorinated counterparts.
属性
CAS 编号 |
74706-98-2 |
|---|---|
分子式 |
C4HF |
分子量 |
68.05 g/mol |
IUPAC 名称 |
1-fluorobuta-1,3-diyne |
InChI |
InChI=1S/C4HF/c1-2-3-4-5/h1H |
InChI 键 |
XLMVPPCMRBLRSB-UHFFFAOYSA-N |
规范 SMILES |
C#CC#CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















